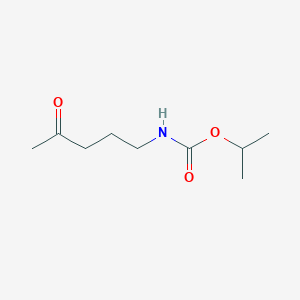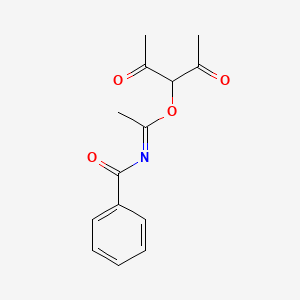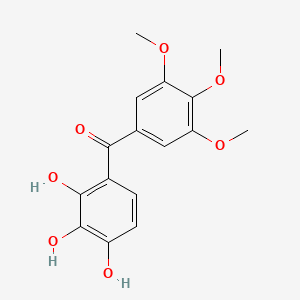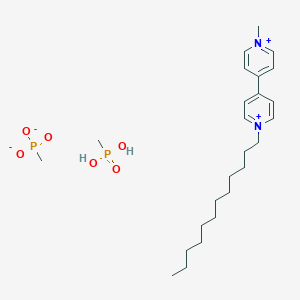
Propan-2-yl (4-oxopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (4-oxopentyl)carbamate is a chemical compound with a molecular structure that includes a carbamate group. Carbamates are a class of organic compounds derived from carbamic acid. They are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (4-oxopentyl)carbamate can be achieved through several methods. One common approach involves the reaction of isocyanates with alcohols or amines. For example, the reaction of an isocyanate with propan-2-ol (isopropanol) in the presence of a base such as triethylamine can yield the desired carbamate . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of carbamates often involves large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-oxopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The carbamate group can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbamate group can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized carbamates.
Scientific Research Applications
Propan-2-yl (4-oxopentyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Carbamates are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Some carbamates are explored for their therapeutic potential, such as in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of propan-2-yl (4-oxopentyl)carbamate involves its interaction with specific molecular targets. For instance, carbamates can inhibit the activity of enzymes such as acetylcholinesterase by forming a covalent bond with the enzyme’s active site. This inhibition disrupts the normal function of the enzyme, leading to various biological effects . The pathways involved in these interactions often include the formation of intermediate compounds and the subsequent modification of the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propan-2-yl (4-oxopentyl)carbamate include other carbamates such as methyl carbamate, ethyl carbamate, and phenyl carbamate. These compounds share a common carbamate functional group but differ in their alkyl or aryl substituents.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its particular arrangement of functional groups allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various applications in research and industry .
Properties
CAS No. |
648928-81-8 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
propan-2-yl N-(4-oxopentyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-6-4-5-8(3)11/h7H,4-6H2,1-3H3,(H,10,12) |
InChI Key |
GDFJYICKIGZYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)



![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)

![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)

![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)

